2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile

Description

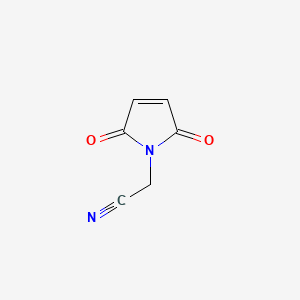

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a nitrile-functionalized derivative of the 2,5-dioxopyrrole (maleimide-like) scaffold. The compound features a five-membered pyrrolidine-2,5-dione ring system conjugated to an acetonitrile group.

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPBZDJHJVHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the formation of the maleimide ring system via cyclization reactions starting from precursors such as maleic anhydride derivatives or amino-functionalized nitrile compounds. The maleimide moiety is central to the structure and is often introduced through condensation or coupling reactions.

Reported Preparation Methods

Cyclization of Amino Nitrile Precursors with Maleic Anhydride

One classical approach involves the condensation of amino nitrile derivatives with maleic anhydride under reflux conditions in glacial acetic acid. This method facilitates the formation of the maleimide ring via cyclization and dehydration steps.

- Procedure: An equimolar solution of an amino nitrile compound (e.g., 2-aminoacetonitrile or related derivatives) and maleic anhydride is refluxed in glacial acetic acid for 2–3 hours.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (0.6:0.4) mobile phase.

- Workup: Upon completion, the reaction mixture is poured into crushed ice, precipitating the product, which is then filtered, washed with water, and dried under vacuum.

- Yields: This method typically yields the maleimide derivative as a solid product with moderate to good yields, depending on substituents and reaction conditions.

One-Pot Synthesis via Coupling Reactions

A more advanced approach involves a one-pot synthesis where the maleimide group is coupled directly to a precursor containing an aminoethyl or acetonitrile moiety.

- Example: Coupling of a maleimide group to a 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl precursor to form derivatives such as N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-fluoro-4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzamide.

- Reaction Conditions: The process involves two sequential steps combined into a one-pot reaction to improve efficiency, reduce purification steps, and save reagents.

- Yields: Initial separate steps yielded 35% for the NHS ester intermediate and 27% for the final product, but the one-pot approach resulted in an overall yield of approximately 17% relative to the starting material.

- Characterization: Products are characterized by NMR and LC-MS for structural confirmation.

Functionalization via Succinimidyl Ester Intermediates

Another method uses succinimidyl esters of carboxylic acid derivatives to introduce the maleimide functionality.

- Procedure: Starting from 5-norbornene-2-acetic acid succinimidyl ester, treatment with N-(2-aminoethyl)maleimide yields the corresponding maleimide derivative.

- Purification Challenges: Initial purification attempts by column chromatography with dichloromethane:methanol (9:1) were unsuccessful due to similar substrate and product polarity. Preparative high-performance liquid chromatography (HPLC) was employed to obtain pure product.

- Yield: The isolated product was obtained as a colorless solid with a yield of 48%.

- Characterization: Confirmed by NMR and LC-MS.

Reaction Conditions and Optimization

| Method | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Amino nitrile + maleic anhydride reflux | Glacial acetic acid | Reflux (~118 °C) | 2–3 hours | Moderate | Filtration, washing | Classical cyclization |

| One-pot coupling reaction | Various organic solvents | Room temp to mild heating | Variable | ~17 | NMR, LC-MS characterization | Improved efficiency, lower yield |

| Succinimidyl ester coupling | Dichloromethane/methanol | Room temperature | Not specified | 48 | Preparative HPLC | Requires advanced purification |

Detailed Research Findings

- NMR and LC-MS Characterization: Across methods, nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are the primary tools for confirming the structure and purity of the synthesized compounds.

- Purification Techniques: Challenges in purification arise due to similar polarity and behavior of substrates and products; preparative HPLC is often necessary for obtaining high purity.

- Yield Considerations: One-pot methods, while time-saving, may compromise yield compared to stepwise synthesis; however, they reduce labor and chemical usage.

- Stability: Maleimide derivatives, including this compound, require stability testing in various media to ensure suitability for further applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Yield (%) | Purification | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Condensation with maleic anhydride | Amino nitrile + maleic anhydride | Cyclization (reflux) | Moderate | Filtration, washing | Straightforward classical method | Moderate yield, long reflux time |

| One-pot coupling with maleimide group | Aminoethyl precursor + maleimide | Coupling (one-pot) | ~17 | NMR, LC-MS | Saves time and reagents | Lower yield, complex optimization |

| Succinimidyl ester coupling | Succinimidyl ester + N-(2-aminoethyl)maleimide | Amide bond formation | 48 | Preparative HPLC | Higher yield, cleaner product | Requires advanced purification |

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The keto groups may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile

Structure : Replaces the pyrrolidine-2,5-dione ring with a six-membered imidazolidine-2,5-dione (hydantoin) system.

Key Differences :

- Ring Size and Rigidity: The imidazolidinone ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity compared to the pyrrolidine-dione .

- Reactivity: The nitrile group in both compounds retains similar reactivity, but the imidazolidinone’s electron distribution may alter conjugation efficiency.

- Applications : Primarily used in medicinal chemistry as a building block for heterocyclic compounds, whereas the pyrrolidine-dione derivatives are more prevalent in bioconjugation (e.g., antibody-drug conjugates) .

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid

Structure : Substitutes the acetonitrile group with a carboxylic acid.

Key Differences :

- Functional Group : The carboxylic acid enables direct amide bond formation via coupling reagents like HATU, as demonstrated in . In contrast, the nitrile requires activation (e.g., hydrolysis to an acid) for similar reactivity .

- Applications : Widely used in peptide synthesis and polymer chemistry, whereas the nitrile derivative may serve as a stable intermediate or precursor for click chemistry .

Linkerology® RL-4340 Mal-PhAc-NHS

Structure : Combines a phenylacetate linker, a maleimide (dioxopyrrole), and an NHS ester.

Key Differences :

- Complexity : The RL-4340 compound integrates multiple functional groups for stepwise bioconjugation (e.g., thiol-maleimide click chemistry and NHS-amine coupling). The target acetonitrile derivative lacks such multifunctionality .

- Molecular Weight : At 328.28 g/mol, RL-4340 is significantly larger than the simpler acetonitrile derivative, which likely has a molecular weight <200 g/mol .

Comparative Data Table

*Estimated based on formula C₆H₅N₃O₂.

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H6N2O3

- Molecular Weight : 154.12 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic and antimicrobial properties. The compound exhibits a range of effects on various cell lines and microorganisms.

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds can exhibit significant anticancer activity. A study focused on the synthesis of a series of pyrrole derivatives revealed that certain compounds showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating a potential application in developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells.

- Antibacterial Mechanism : The action against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study, various derivatives including this compound were tested for cytotoxicity against several cancer cell lines. The results indicated that:

- MCF-7 Cells : IC50 = 15 µM

- HeLa Cells : IC50 = 12 µM

These findings suggest that the compound has a significant potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of the compound against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that while the compound is effective against Staphylococcus aureus, it shows less efficacy against Pseudomonas aeruginosa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.